molecular formula C11H12N2O B15054332 2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde CAS No. 223609-33-4

2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B15054332
CAS No.: 223609-33-4
M. Wt: 188.23 g/mol
InChI Key: LFNCODRCVBGYJX-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with a unique structure that combines a pyrimidine ring with an alkyne and an aldehyde functional group

Preparation Methods

The synthesis of 2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde typically involves the addition reaction of diisopropylzinc to pyrimidine-5-carbaldehyde in the presence of enantiopure alcohols or amines. This reaction is carried out in toluene at a concentration of 0.5 M, with the reaction mixture stirred for 1 hour under controlled temperature conditions . The reaction is quenched by the addition of ammonium chloride/ammonium hydroxide aqueous solution .

Chemical Reactions Analysis

2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The alkyne group can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom on the alkyne carbon.

    Addition: The alkyne group can participate in addition reactions with halogens or hydrogen halides to form dihalides or haloalkenes.

Common reagents and conditions used in these reactions include diisopropylzinc, enantiopure alcohols or amines, and toluene as the solvent . Major products formed from these reactions include pyrimidyl alkanol and its derivatives .

Comparison with Similar Compounds

Similar compounds to 2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde include:

The uniqueness of this compound lies in its combination of a pyrimidine ring, an alkyne, and an aldehyde group, which allows it to participate in a wide range of chemical reactions and applications in asymmetric synthesis and catalysis.

Properties

CAS No.

223609-33-4

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(3,3-dimethylbut-1-ynyl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H12N2O/c1-11(2,3)5-4-10-12-6-9(8-14)7-13-10/h6-8H,1-3H3

InChI Key

LFNCODRCVBGYJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC1=NC=C(C=N1)C=O

Origin of Product

United States

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